molecular formula C18H14BrN5O2 B12161338 N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B12161338
M. Wt: 412.2 g/mol
InChI Key: PWLZFVKUYRYCRO-UHFFFAOYSA-N
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Description

    N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide: , is a synthetic organic compound.

  • Its chemical structure consists of a 4-bromophenyl group attached to an imidazotriazole ring via an acetamide linker.
  • BPTA exhibits interesting pharmacological properties and has been studied for its potential applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

    • BPTA undergoes several types of reactions:

        Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.

        Reduction Reactions: Reduction of the imidazotriazole ring can lead to the formation of related compounds.

        Acetylation Reactions: BPTA’s acetamide group can participate in acylation reactions.

    • Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of BPTA’s effects depends on its specific derivatives.
    • Potential molecular targets include enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • BPTA’s uniqueness lies in its combination of an imidazotriazole ring and a 4-bromophenyl group.
    • Similar compounds include other imidazole-based derivatives, but few share this specific substitution pattern.

    Properties

    Molecular Formula

    C18H14BrN5O2

    Molecular Weight

    412.2 g/mol

    IUPAC Name

    N-(4-bromophenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

    InChI

    InChI=1S/C18H14BrN5O2/c19-12-6-8-13(9-7-12)20-15(25)10-14-17(26)22-18-21-16(23-24(14)18)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,20,25)(H,21,22,23,26)

    InChI Key

    PWLZFVKUYRYCRO-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=C(C=C4)Br

    Origin of Product

    United States

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